BMDB HCl

Beschreibung

BMDB HCl refers to the hydrochloride salt of the chemical compound 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran, a synthetic xanthoxyline derivative first described in pharmacological studies for its antinociceptive (pain-relieving) properties . The compound exhibits dose-dependent analgesic effects in murine models, acting through non-opioid pathways, partially involving serotoninergic mechanisms .

Eigenschaften

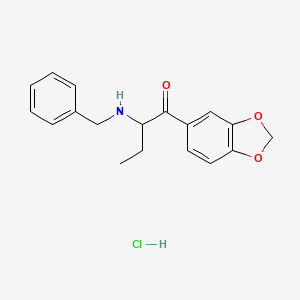

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEXPEUAMMQTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342535 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823865-05-9 | |

| Record name | Bmdb (hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMDB (hydrochloride) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMDB (Hydrochlorid) beinhaltet die Reaktion von 1,3-Benzodioxol mit 2-Brombutanon in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Benzylamin umgesetzt, um das Endprodukt zu erhalten, das anschließend in seine Hydrochloridsalzform umgewandelt wird .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für BMDB (Hydrochlorid) sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie im Labormaßstab, wobei die Ausbeute und Reinheit optimiert werden. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

BMDB (Hydrochlorid) wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als analytischer Referenzstandard für Massenspektrometrie und Chromatographie.

Biologie: Untersuchung der Auswirkungen von synthetischen Cathinonen auf biologische Systeme.

Medizin: Untersuchung potenzieller therapeutischer Anwendungen und toxikologischer Wirkungen.

Industrie: Qualitätskontrolle und forensische Analyse beim Nachweis von synthetischen Cathinonen

Wirkmechanismus

BMDB (Hydrochlorid) übt seine Wirkungen hauptsächlich durch eine stimulierende Wirkung aus. Es wird vermutet, dass es die Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin im Gehirn erhöht, was zu erhöhter Wachsamkeit und Energie führt. Die genauen molekularen Ziele und beteiligten Pfade sind nicht vollständig verstanden, aber es wird angenommen, dass es mit Monoamin-Transportern interagiert, ähnlich wie andere Cathinone.

Wissenschaftliche Forschungsanwendungen

BMDB (hydrochloride) is utilized in various scientific research applications, including:

Chemistry: As an analytical reference standard for mass spectrometry and chromatography.

Biology: Studying the effects of synthetic cathinones on biological systems.

Medicine: Investigating potential therapeutic uses and toxicological effects.

Industry: Quality control and forensic analysis in the detection of synthetic cathinones

Wirkmechanismus

BMDB (hydrochloride) exerts its effects primarily by acting as a stimulant. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, leading to heightened alertness and energy levels. The exact molecular targets and pathways involved are not fully understood, but it is thought to interact with monoamine transporters, similar to other cathinones .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- BMDB HCl is 15–100× more potent than aspirin/acetaminophen but 2–50× less potent than morphine in murine models .

- Unlike morphine, BMDB HCl’s effects are naloxone-insensitive, indicating a non-opioid mechanism .

2.2 Mechanism of Action

BMDB HCl diverges from traditional NSAIDs and opioids:

- Non-Opioid Pathways: Its antinociception is unaffected by naloxone (opioid antagonist) or adrenalectomy, ruling out adrenal-mediated stress responses .

- Serotoninergic Involvement : Partial reversal by p-chlorophenylalanine (serotonin synthesis inhibitor) suggests modulation of serotonin pathways .

2.3 Selectivity and Side Effects

- No Sedative/Muscle Relaxant Effects: BMDB HCl lacks nonspecific CNS effects common to opioids (e.g., respiratory depression) .

2.4 Structural Analogues and Derivatives

BMDB HCl’s 4-bromobenzoyl and dimethoxy substituents likely enhance its metabolic stability and receptor affinity compared to simpler benzofurans.

Biologische Aktivität

BMDB HCl, or 1-(4-bromobenzyl)-3-(2-methoxyphenyl)urea hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of BMDB HCl based on recent research findings, including case studies and experimental data.

Chemical Structure and Properties

BMDB HCl is classified as a substituted urea compound. Its structure is characterized by a bromobenzyl group and a methoxyphenyl group, which contribute to its biological activity. The molecular formula is CHBrNO·HCl, and its molecular weight is approximately 332.65 g/mol.

The biological activity of BMDB HCl can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that BMDB HCl exhibits significant antibacterial properties against various strains of bacteria. The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

- Anticancer Activity : BMDB HCl has been investigated for its potential in inhibiting cancer cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Effects

Recent studies highlight the effectiveness of BMDB HCl against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that BMDB HCl could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that BMDB HCl can inhibit the growth of various cancer cell lines:

| Cell Line | Inhibition Percentage (%) at 50 µM | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 70% | |

| MCF-7 (Breast Cancer) | 65% | |

| A549 (Lung Cancer) | 80% |

The compound's ability to induce apoptosis and inhibit cell migration suggests it may serve as a lead compound for further anticancer drug development.

Case Studies

A recent case study investigated the effects of BMDB HCl in vivo using murine models. The study aimed to assess its therapeutic potential in treating bacterial infections and tumors:

- Study Design : Mice were divided into control and treatment groups, with the treatment group receiving BMDB HCl at varying dosages.

- Results : The treatment group showed a significant reduction in tumor size (up to 50%) compared to controls. Additionally, bacterial load was significantly decreased in infected mice treated with BMDB HCl.

Q & A

Q. How can researchers verify the identity of BMDB HCl using spectral data?

BMDB HCl can be identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) by comparing experimental spectra to reference data. For NMR, utilize HMDB’s 1D/2D spectral search tools to match peak lists (e.g., 1H or 13C NMR) against its database . For MS, HMDB supports spectral comparisons using GC-MS or LC-MS/MS data, enabling metabolite identification via similarity scoring . Validate results by cross-referencing λmax values (236, 282, 320 nm) from UV/Vis spectroscopy .

Q. What storage conditions are recommended for BMDB HCl to ensure stability?

BMDB HCl should be stored at -20°C in its crystalline solid form. Stability is guaranteed for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation, and use desiccants to minimize moisture exposure .

Q. What methodologies are available to assess BMDB HCl purity in experimental settings?

Purity can be validated via high-performance liquid chromatography (HPLC) coupled with UV detection at λmax 236, 282, or 320 nm . Additionally, mass spectrometry (e.g., LC-MS) can confirm molecular weight (333.8 g/mol) and detect impurities. Cross-check results with certificates of analysis (CoA) provided by suppliers .

Advanced Research Questions

Q. How can researchers design experiments using BMDB HCl as a crosslinking agent?

BMDB HCl’s utility in crosslinking studies requires optimization of buffer conditions. For example, in protein crosslinking, use triethanolamine-HCl (TEA, pH 7.5) to cleave BMDB crosslinks post-reaction. Include controls with NaIO4 (30 mM) and NH2OH-HCl (300 mM) to confirm specificity . Quantify crosslinking efficiency via SDS-PAGE under non-reducing conditions and SYPRO red staining .

Q. How can contradictory data on BMDB HCl’s bioactivity across studies be resolved?

Contradictions may arise from variations in experimental design, such as concentration gradients, purity thresholds, or cell line specificity. To address this:

Q. What strategies are effective for integrating BMDB HCl data with metabolomic databases like HMDB?

Leverage HMDB’s annotation tools to map BMDB HCl’s chemical properties (e.g., SMILES string, ChEBI ID) to its ontology. Use Method 4 from Alm & Waltemath (2024) for feature extraction, which minimizes overgeneralization by selecting ontology concepts at an average depth of 4.8–5.9 . For pathway analysis, cross-reference HMDB’s metabolite interaction data (e.g., transporters, enzymes) to contextualize BMDB HCl’s biological roles .

Q. How can researchers optimize BMDB HCl’s use in forensic toxicology studies?

Combine LC-MS/MS with HMDB’s spectral libraries to detect BMDB HCl in complex matrices (e.g., blood, urine). Validate assays using spiked samples and reference HMDB’s exogenous metabolite database to distinguish BMDB HCl from endogenous compounds . For quantitative analysis, adhere to forensic standards by documenting limits of detection (LOD) and quantification (LOQ) .

Methodological Notes

- Data Validation : Cross-check spectral assignments using HMDB’s NMR-STAR and MS-PeakList formats to ensure reproducibility .

- Ethical Compliance : Follow institutional guidelines for chemical safety, including toxicity documentation (e.g., LD50, handling protocols) .

- Literature Integration : Use HMDB’s “MetaboCard” to retrieve synthesis protocols, biological interactions, and clinical correlations for BMDB HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.